4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide
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Overview
Description
4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzoic acid, chlorobenzamido, and dimethylaminobenzylidene groups, which contribute to its diverse reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of benzoic acid derivatives, followed by the introduction of chlorobenzamido and dimethylaminobenzylidene groups through specific reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and hydrazides. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide include:
- BENZOIC ACID, p-(p-CHLOROBENZAMIDO)-, 2-(p-METHOXYBENZYLIDENE)HYDRAZIDE
- BENZOIC ACID, p-(p-CHLOROBENZAMIDO)-, 2-(p-NITROBENZYLIDENE)HYDRAZIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
100278-34-0 |
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Molecular Formula |
C23H21ClN4O2 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-28(2)21-13-3-16(4-14-21)15-25-27-23(30)18-7-11-20(12-8-18)26-22(29)17-5-9-19(24)10-6-17/h3-15H,1-2H3,(H,26,29)(H,27,30)/b25-15+ |
InChI Key |
CDEPUPXIJHLCTP-MFKUBSTISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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